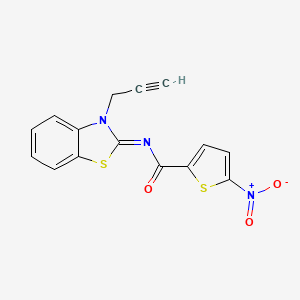

![molecular formula C18H17N5O3S B2508912 4-[4-(1H-吡唑-1-基)苯磺酰基]-1-(吡啶-3-基)哌嗪-2-酮 CAS No. 2097862-57-0](/img/structure/B2508912.png)

4-[4-(1H-吡唑-1-基)苯磺酰基]-1-(吡啶-3-基)哌嗪-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

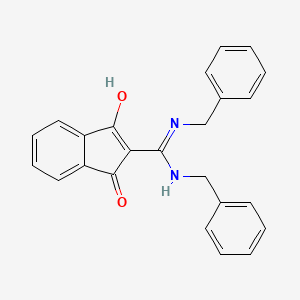

The compound "4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one" is a chemical entity that appears to be related to a class of compounds that have been synthesized for their potential biological activities, particularly as ligands for dopamine receptors. The papers provided discuss the synthesis and characterization of similar compounds, which are derivatives of pyrazolo[1,5-a]pyridine and piperazine, and their binding affinities to dopamine receptors .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step procedures starting from pyrazolo[1,5-a]pyridine derivatives and piperazine or its derivatives. For example, the synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, involves nucleophilic aromatic substitution, hydrogenation, and iodination steps . Similarly, the synthesis of compounds with potential dopamine receptor activity involves reductive amination, amide hydrolysis, and N-alkylation . These methods could potentially be adapted for the synthesis of "4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one".

Molecular Structure Analysis

The molecular structures of the synthesized compounds are typically confirmed using techniques such as 1H NMR, 19F NMR, and ESI MS . These analytical methods provide detailed information about the molecular framework and the substitution pattern on the core structure, which is crucial for understanding the relationship between structure and biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are carefully optimized to ensure high yields and purity. For instance, the reaction conditions for nucleophilic aromatic substitution, hydrogenation, and iodination are optimized for scale-up in the synthesis of Crizotinib intermediates . The reductive amination, amide hydrolysis, and N-alkylation steps are also optimized for the synthesis of dopamine receptor ligands . These reactions are essential for introducing various functional groups that contribute to the biological activity of the compounds.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of "4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one", they do provide insights into the properties of structurally related compounds. The solubility, stability, and reactivity of these compounds can be inferred from their synthesis and characterization data. The binding affinities to dopamine receptors, as determined by in vitro assays, are indicative of their potential as pharmacological agents .

科学研究应用

合成和受体结合试验

与本化合物密切相关的吡唑并[1,5-α]吡啶的研究已导致合成对多巴胺受体具有显着亲和力的化合物,表明在研究和治疗神经系统疾病中具有潜在应用。已表明这些化合物可作为潜在的多巴胺 D4 受体配体,表明其与神经精神疾病研究相关 (李古卡,2014)。

抗菌研究

进一步的研究合成了显示出显着抗菌和抗真菌活性的新吡啶衍生物。这些研究强调了该化合物在促进新型抗菌剂开发方面的潜力,这在抗生素耐药性不断上升的情况下至关重要 (N. 帕特尔和 S. N. 阿格拉瓦特,2007)。

G 蛋白偏向多巴胺能药物

另一项研究重点关注使用吡唑并[1,5-a]吡啶亚结构开发 G 蛋白偏向多巴胺能药物,证明了该化合物在设计具有潜在治疗应用的部分激动剂中的效用,特别是在治疗精神疾病中。这项研究强调了多巴胺 D2 受体的复杂结构-功能选择性关系,为药物设计策略提供了见解 (D. 莫勒等人,2017)。

催化烃氧化

已探索涉及磺化席夫碱配体的铜(II)络合物,这些配体衍生自相似的结构基序,用于其在烃氧化中的催化性能。这些络合物展示了此类化合物在催化中的潜力,为化学合成和转化提供了一种环保的方法 (S. 哈兹拉等人,2019)。

吡唑并[3,4-b]吡啶-5-甲酰胺衍生物的合成

该化合物的结构特征已用于通过一锅四组分反应合成吡唑并[3,4-b]吡啶-5-甲酰胺衍生物。这凸显了其在促进具有潜在生物活性的新化合物的开发中的作用,进一步强调了其在杂环化学和药物发现中的重要性 (A. 沙阿巴尼等人,2009)。

属性

IUPAC Name |

4-(4-pyrazol-1-ylphenyl)sulfonyl-1-pyridin-3-ylpiperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O3S/c24-18-14-21(11-12-22(18)16-3-1-8-19-13-16)27(25,26)17-6-4-15(5-7-17)23-10-2-9-20-23/h1-10,13H,11-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEGPVALHWARFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1S(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

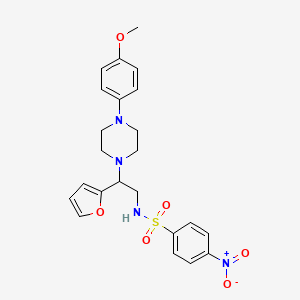

![6-[(2,4-Dichlorophenyl)methyl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2508829.png)

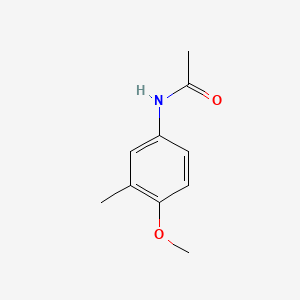

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2508834.png)

![1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one](/img/structure/B2508837.png)

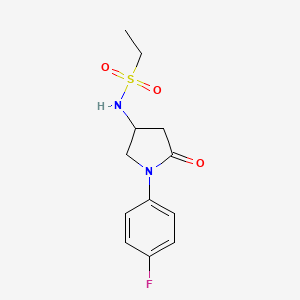

![N-[2-(Dimethylsulfamoyl)ethyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2508839.png)

![6-{[Ethyl(2-methylprop-2-en-1-yl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2508846.png)

![N-(3-chlorophenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2508848.png)

![1-(3,5-Dimethoxyphenyl)-3-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2508849.png)